N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
CAS No.: 885950-24-3
Cat. No.: VC2441561
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 885950-24-3 |
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Molecular Formula | C8H8N4O |
Molecular Weight | 176.18 g/mol |
IUPAC Name | N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide |
Standard InChI | InChI=1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,13H,(H2,9,11) |
Standard InChI Key | HUGFFTYKXPZJDG-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC2=NC=CN2C=C1/C(=N\O)/N |
SMILES | C1=CC2=NC=CN2C=C1C(=NO)N |
Canonical SMILES | C1=CC2=NC=CN2C=C1C(=NO)N |
Introduction
Chemical Structure and Properties
Basic Identifiers and Nomenclature
N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide represents an important class of heterocyclic compounds. This molecule is cataloged in various chemical databases and has several synonyms used in scientific literature.
Table 1: Basic Identifiers of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
Parameter | Information |
---|---|
CAS Number | 885950-24-3 |
Molecular Formula | C₈H₈N₄O |
Molecular Weight | 176.18 g/mol |
IUPAC Name | N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide |
Common Synonyms | Imidazo[1,2-a]pyridine-6-amidoxime, N'-hydroxyimidazo[2,1-f]pyridine-6-carboxamidine |
InChI | InChI=1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,13H,(H2,9,11) |
InChIKey | HUGFFTYKXPZJDG-UHFFFAOYSA-N |
SMILES | C1=CC2=NC=CN2C=C1C(=NO)N |
Structural Characteristics
N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The compound contains a hydroxyl group attached to the nitrogen atom and a carboximidamide functional group positioned at the 6-position of the pyridine ring. This specific arrangement contributes to its chemical reactivity and potential biological activity.
The structural configuration enables hydrogen bonding through the hydroxyl group, which may enhance binding affinity to biological targets. The compound's planar structure allows for potential intercalation or stacking interactions with biomolecules such as DNA or proteins.
Physical Properties
The physical properties of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide provide important information for its handling, formulation, and application in various research contexts.
Table 2: Physical Properties of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
Synthesis Methods
Synthetic Approaches
The synthesis of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide can be achieved through various chemical methodologies. One notable approach involves a multi-component reaction that integrates cyanoacetohydrazide and various aromatic aldehydes under mild conditions.
This synthetic pathway emphasizes a domino reaction sequence that encompasses several key steps:
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N,N-acetal formation
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Knoevenagel condensation
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Michael addition
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Cyclization steps
These methods allow for efficient synthesis of the target compound while potentially enabling structural modifications for the development of analogs with enhanced properties.
Reaction Mechanisms
The reaction mechanisms involved in the synthesis of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide typically involve nucleophilic attacks and condensation reactions. While the specific reaction pathways can vary depending on the synthetic approach, the formation of the fused ring system is a critical step in these syntheses.
For the imidazo[1,2-a]pyridine core formation, reactions often involve the cyclization of appropriately substituted pyridine derivatives with reagents that introduce the imidazole ring. The carboximidamide functional group can be incorporated through reactions involving nitrile groups or through amidoxime formation from appropriate precursors.
Spectroscopic Characterization
Spectroscopic Data
Spectroscopic techniques play a crucial role in confirming the structure and purity of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide. Various analytical methods provide complementary information about the compound's structural features.
Infrared (IR) spectroscopy typically reveals characteristic absorption bands for functional groups present in the molecule, such as N-H stretching vibrations, C=N bonds, and the hydroxyl group. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon (¹³C) NMR, provides detailed information about the molecular framework and confirms the positioning of functional groups.
Mass spectrometry offers additional confirmation of the molecular formula through accurate mass determination and fragmentation patterns characteristic of the compound's structure. These spectroscopic methods collectively provide a comprehensive characterization of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide.
Biological Activities and Applications
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide and related compounds is essential for the rational design of more potent and selective analogs. Research suggests that modifications to various positions of the core structure can significantly impact biological activity.
For instance, studies on related imidazo[1,2-a]pyridines have shown that:
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Substitutions at the 2-position can affect binding to specific targets and influence antimicrobial activity .
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Modifications at the 3-position, such as the introduction of a bromine atom (as in 3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide), may alter the compound's electronic properties and biological activities .
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The presence of the carboximidamide group at the 6-position appears important for certain biological activities, while modifications to this group might tune selectivity profiles.
Related Drug Development
The core imidazo[1,2-a]pyridine structure found in N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide appears in several approved drugs, including the sedative-hypnotics zolpidem and alpidem . This precedent supports the potential druggability of compounds containing this scaffold.
More recently, some imidazo[1,2-a]pyridine derivatives have been developed as PI3K/mTOR dual inhibitors for cancer therapy, with compounds showing promising efficacy in preclinical models . These findings highlight the versatility of this chemical scaffold in drug development across multiple therapeutic areas.
The compound is reported to be irritating to the eyes, respiratory system, and skin. Therefore, appropriate personal protective equipment should be used when handling this substance, and exposure should be minimized through proper laboratory practices.
Current Research and Future Directions
Ongoing Investigations
Research on N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is ongoing, with a focus on its potential applications in medicinal chemistry. Current investigations aim to:
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Fully elucidate its mechanism of action against various biological targets
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Explore its therapeutic potential in different disease models
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Develop synthetic methodologies for creating analogs with enhanced properties
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide have been reported in the literature. These include:
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3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide: A brominated derivative with potential for altered biological activity profiles .
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N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide: An isomer with the carboximidamide group at position 2 instead of position 6.
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Various substituted imidazo[1,2-a]pyridines explored in antimicrobial and anticancer research .
These structural analogs provide valuable insights into structure-activity relationships and may offer improved properties for specific applications.
Bioisosteres and Hybrid Molecules
The development of bioisosteres (compounds with similar biological effects but different chemical structures) and hybrid molecules incorporating the imidazo[1,2-a]pyridine scaffold represents an active area of research. These approaches may yield compounds with enhanced potency, selectivity, or pharmacokinetic properties compared to the parent molecule.
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